6-Aminotryptophan

Fluorescence Spectroscopy Protein Engineering FRET

6-Aminotryptophan (6-AT, 6-NH₂-Trp) is a non-canonical amino acid (ncAA) and a synthetic analog of L-tryptophan, distinguished by an amino group substitution at the 6-position of its indole ring. This modification imparts distinct photophysical properties, including a red-shifted absorption and emission spectrum relative to native tryptophan, enabling its use as an intrinsic fluorescent probe in protein structure and dynamics studies.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 2462-30-8
Cat. No. B12107596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminotryptophan
CAS2462-30-8
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N
InChIInChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)
InChIKeyURBHVZVPIHGYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminotryptophan (CAS 2462-30-8): A Fluorescent Tryptophan Analog for Protein Engineering and Enzyme Studies


6-Aminotryptophan (6-AT, 6-NH₂-Trp) is a non-canonical amino acid (ncAA) and a synthetic analog of L-tryptophan, distinguished by an amino group substitution at the 6-position of its indole ring. This modification imparts distinct photophysical properties, including a red-shifted absorption and emission spectrum relative to native tryptophan, enabling its use as an intrinsic fluorescent probe in protein structure and dynamics studies. The compound can serve as a substrate for tryptophanyl-tRNA synthetase (TrpRS) from *Escherichia coli*, allowing for its biosynthetic incorporation into recombinant proteins in Trp-auxotrophic expression systems. 6-AT is also recognized as a tool compound for investigating enzyme mechanisms, notably with indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan catabolism and tumor immune suppression.

Why 6-Aminotryptophan Cannot Be Interchanged with Other Tryptophan Analogs in Fluorescence and Enzymatic Studies


While a variety of tryptophan analogs are commercially available for protein labeling and enzyme studies, they cannot be considered interchangeable due to significant differences in their photophysical signatures and substrate specificities. For example, the position of an amino substitution on the indole ring drastically alters spectral properties; 4-aminotryptophan and 5-aminotryptophan exhibit different hydrophobicity and pH-sensitive charge transfer behavior compared to 6-aminotryptophan. In enzymatic applications, the subtle structural differences between analogs determine whether a compound acts as a substrate or an inhibitor. 6-Aminotryptophan is a confirmed substrate for *E. coli* tryptophanyl-tRNA synthetase, whereas halogenated analogs like 6-fluorotryptophan may exhibit altered kinetic parameters. Furthermore, the specific red-shifted emission of 6-aminotryptophan (approximately 70-110 nm Stokes shift) is a critical design parameter for multiplexed fluorescence assays, where spectral overlap with native tryptophan must be minimized. Substituting 6-aminotryptophan with an alternative analog without direct comparative validation risks experimental failure due to unexpected spectral overlap, loss of pH sensitivity, or altered enzyme kinetics.

Quantitative Differentiation of 6-Aminotryptophan Against Closest Analogs


Red-Shifted Fluorescence Enables Selective Excitation Against a Tryptophan Background

6-Aminotryptophan (6-AT) provides a significant red-shift in its fluorescence excitation and emission maxima relative to native L-tryptophan (Trp), enabling selective detection in complex biological samples. This spectral separation reduces self-absorption (inner filter effect) and allows for more accurate quantification.

Fluorescence Spectroscopy Protein Engineering FRET Conformational Dynamics

Biosynthetic Incorporation via Tryptophanyl-tRNA Synthetase Demonstrates Compatibility with Standard Expression Systems

6-Aminotryptophan is recognized as a substrate by *E. coli* tryptophanyl-tRNA synthetase (TrpRS), enabling its co-translational incorporation into proteins in Trp-auxotrophic strains. This contrasts with other tryptophan analogs like 7-azatryptophan, which may require engineered synthetase/tRNA pairs for efficient incorporation. The kinetic parameters for 6-AT with EcTrpRS have been characterized, confirming its utility in standard biosynthetic labeling protocols.

Genetic Code Expansion Recombinant Protein Expression tRNA Synthetase Non-canonical Amino Acid

pH-Sensitive Intramolecular Charge Transfer Enables Ratiometric Sensing

The introduction of the 6-amino group enables pH-dependent intramolecular charge transfer (ICT), conferring pH sensitivity to the fluorescence of 6-aminotryptophan. Global replacement of Trp with 6-AT in proteins converts them from pH-insensitive to pH-sensitive fluorescent sensors. This property is distinct from 5-aminotryptophan and 4-aminotryptophan, which, while also exhibiting pH sensitivity, possess different spectral characteristics and stability profiles.

pH Sensor Intracellular Imaging Charge Transfer Ratiometric Fluorometry

Optimal Application Scenarios for 6-Aminotryptophan in Protein Science and Drug Discovery


Protein Folding and Conformational Dynamics Studies via Selective Fluorescence

Researchers studying protein folding, conformational changes, or protein-protein interactions can utilize the large Stokes shift of 6-aminotryptophan to selectively excite and detect labeled proteins against a high background of native Trp residues. This is particularly valuable in time-resolved fluorescence and FRET assays, where spectral separation reduces cross-talk and improves signal-to-noise ratios.

Development of Genetically Encoded, Non-Invasive pH Sensors

The pH-sensitive intramolecular charge transfer of 6-aminotryptophan enables the design of protein-based optical pH sensors. By globally replacing native Trp residues with 6-AT in a target protein, researchers can convert an otherwise pH-insensitive protein into a ratiometric probe for monitoring pH changes in cellular compartments, a key application in cell biology and drug discovery.

Biosynthetic Labeling of Recombinant Proteins for Structural and Biophysical Analysis

6-Aminotryptophan can be efficiently incorporated into recombinant proteins expressed in *E. coli* Trp-auxotrophic strains using the native translational machinery. This provides a cost-effective and scalable method to produce labeled proteins for NMR, X-ray crystallography, and fluorescence-based binding assays, without the need for complex orthogonal translation systems.

Probing IDO1 Enzyme Mechanism in Cancer Immunology Research

As a tool compound, 6-aminotryptophan and related analogs are used to investigate the catalytic mechanism of IDO1, an enzyme implicated in tumor-mediated immune suppression. While 6-AT itself may not be a potent inhibitor, its structural features inform the design of novel, tryptophan-based IDO1 inhibitors, contributing to drug discovery efforts in immuno-oncology.

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